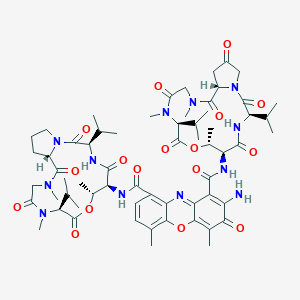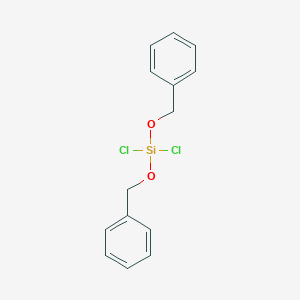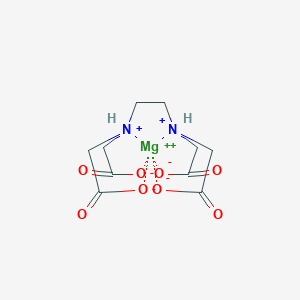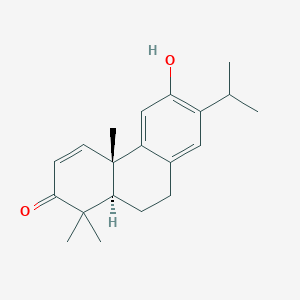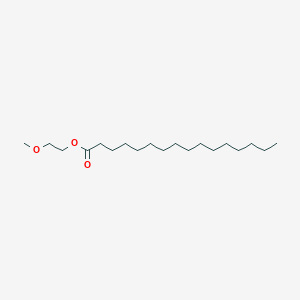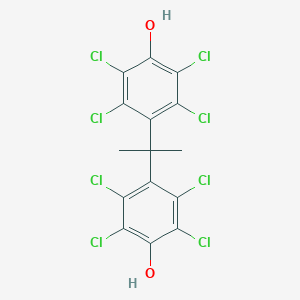![molecular formula C9H12O5 B092298 (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one CAS No. 17073-94-8](/img/structure/B92298.png)
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one, also known as DMTU, is a cyclic acetal compound that has been widely used in scientific research. DMTU has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one acts as a scavenger of RNS and ROS by reacting with them to form stable adducts. This prevents the RNS and ROS from damaging cellular components such as DNA, proteins, and lipids. Additionally, (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating the cellular antioxidant response.
Effets Biochimiques Et Physiologiques
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to inhibit platelet aggregation, reduce blood pressure, and improve endothelial function. (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has also been shown to have neuroprotective effects, protecting against oxidative stress-induced neuronal damage and improving cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one is its ability to scavenge RNS and ROS without affecting other cellular processes. This allows researchers to investigate the specific role of oxidative stress in various biological processes. However, one limitation of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one is that it can react with other compounds in the cell, potentially leading to off-target effects.
Orientations Futures
There are several potential future directions for research on (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one. One area of interest is its potential as a therapeutic agent for various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. Additionally, further research is needed to better understand the mechanisms underlying (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one's effects on cellular signaling pathways and gene expression. Finally, the development of new analogs of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one with improved pharmacokinetic properties may lead to the development of more potent and selective antioxidant agents.
Méthodes De Synthèse
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one can be synthesized through a multistep process involving the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 1,2-diaminoethane in the presence of a Lewis acid catalyst. The resulting product can be further purified through recrystallization to obtain (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one in high yields.
Applications De Recherche Scientifique
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been widely used in scientific research to investigate a variety of biological processes. One of the main applications of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one is as a scavenger of reactive nitrogen species (RNS) and reactive oxygen species (ROS). (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to protect against oxidative stress and inflammation in various cell types, including endothelial cells, neurons, and cardiomyocytes.
Propriétés
Numéro CAS |
17073-94-8 |
|---|---|
Nom du produit |
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one |
Formule moléculaire |
C9H12O5 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
(1R,2S,6S,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one |
InChI |
InChI=1S/C9H12O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4,6-8H,3H2,1-2H3/t4-,6+,7-,8-/m1/s1 |
Clé InChI |
OWLCVCZDWVHESM-PXBUCIJWSA-N |
SMILES isomérique |
CC1(O[C@H]2[C@H]3CO[C@H](O3)C(=O)[C@H]2O1)C |
SMILES |
CC1(OC2C3COC(O3)C(=O)C2O1)C |
SMILES canonique |
CC1(OC2C3COC(O3)C(=O)C2O1)C |
Synonymes |
1,6-Anhydro-3-O,4-O-isopropylidene-β-D-lyxo-2-hexosulopyranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



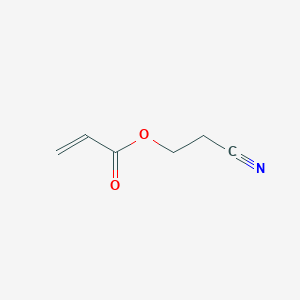
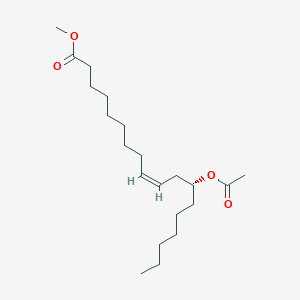
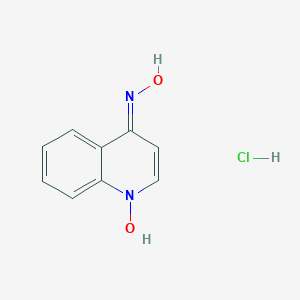
![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
